molecular formula C22H23N5O4S B11274882 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11274882
M. Wt: 453.5 g/mol
InChI Key: PKPQEGLAIOWHBT-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, an acetamido group, and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the key intermediate, 2-acetamido-5-methylphenyl, which is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.

Scientific Research Applications

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H23N5O4S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H23N5O4S/c1-4-31-16-8-6-15(7-9-16)24-19(29)12-32-22-25-21(30)20(26-27-22)17-11-13(2)5-10-18(17)23-14(3)28/h5-11H,4,12H2,1-3H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

PKPQEGLAIOWHBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)C

Origin of Product

United States

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